![molecular formula C19H13F3N2O3S B2439417 Methyl 4-(2-(3-(trifluoromethyl)benzamido)thiazol-4-yl)benzoate CAS No. 477539-09-6](/img/structure/B2439417.png)
Methyl 4-(2-(3-(trifluoromethyl)benzamido)thiazol-4-yl)benzoate
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Overview
Description
Methyl 4-(2-(3-(trifluoromethyl)benzamido)thiazol-4-yl)benzoate is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science.
Scientific Research Applications
- Research : Studies suggest that this compound can play an important role in the regulation of central inflammation . It may modulate immune responses and contribute to controlling brain inflammation processes.
- Research : Methyl 4-(2-(3-(trifluoromethyl)benzamido)thiazol-4-yl)benzoate could be explored as a potential sensor for specific anions due to its unique structural features. Researchers have investigated its binding affinity and selectivity toward anions .
- Research : Chemists can utilize this compound as a precursor in various synthetic transformations, such as C–C and C–N bond formations. Its eco-friendly synthesis without metal catalysts makes it appealing .
Anti-Inflammatory and Immunomodulatory Effects
Anion Sensing Applications
Organic Synthesis and Catalysis
Mechanism of Action
Target of Action
It is known that thiazole derivatives can play an important role in the regulation of central inflammation .
Mode of Action
Thiazole derivatives have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biological pathways due to their diverse biological activities .
Result of Action
It has been suggested that compounds with similar structures possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .
properties
IUPAC Name |
methyl 4-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3S/c1-27-17(26)12-7-5-11(6-8-12)15-10-28-18(23-15)24-16(25)13-3-2-4-14(9-13)19(20,21)22/h2-10H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYXVKWUXFMCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(3-(trifluoromethyl)benzamido)thiazol-4-yl)benzoate |
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